2'-Bromo-6'-fluoro-4'-hydroxyphenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 2’-fluoro-4’-hydroxyacetophenone using a brominating agent such as pyridine hydrobromide perbromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The resulting brominated product is then treated with thionyl chloride to introduce the chloride group, forming 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its halogenated structure allows for the investigation of halogen bonding in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with molecular targets through various pathways. The presence of halogen atoms allows for halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-4’-hydroxyphenacyl chloride: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2’-Fluoro-4’-hydroxyphenacyl chloride: Lacks the bromine atom, which can affect its halogen bonding capabilities.
4’-Hydroxyphenacyl chloride: Lacks both bromine and fluorine atoms, making it less versatile in terms of chemical modifications.
Uniqueness
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. The combination of these functional groups also allows for specific interactions in biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(2-bromo-6-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(12)2-6(11)8(5)7(13)3-10/h1-2,12H,3H2 |
InChI Key |
RXQSVEOMTXWJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CCl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.